molecular formula C18H17F3N4O3 B2479949 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2034411-27-1

2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2479949
CAS No.: 2034411-27-1
M. Wt: 394.354
InChI Key: SOEVITVKRCEPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked via an ethanone bridge to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidine group (Fig. 1). The piperazine core facilitates structural flexibility and interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)15-9-16(23-10-22-15)24-3-5-25(6-4-24)17(26)8-12-1-2-13-14(7-12)28-11-27-13/h1-2,7,9-10H,3-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVITVKRCEPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Ethanone Group: This step involves the reaction of the benzodioxole with an appropriate ethanone precursor.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Incorporation of the Pyrimidine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening for optimal reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the ethanone group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Alcohols are the major products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have shown that benzodioxole derivatives can possess broad-spectrum antibacterial and antifungal properties. For example, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria and fungi .

Neurological Applications

The piperazine moiety in the compound is associated with neuroactive properties. Research has indicated that piperazine derivatives can be effective in treating conditions such as anxiety and depression by modulating neurotransmitter systems . The specific combination of functional groups in this compound may enhance its efficacy in neurological applications.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Moiety : This involves the synthesis of the benzodioxole structure through cyclization reactions.
  • Pyrimidine Ring Construction : The trifluoromethyl pyrimidine is synthesized via nucleophilic substitution methods.
  • Piperazine Attachment : The piperazine group is introduced through coupling reactions with appropriate precursors.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of related compounds in vitro against various cancer cell lines. Results indicated that compounds with similar structural features significantly inhibited cell growth and induced apoptosis in breast cancer cells .

Case Study 2: Antimicrobial Screening

In a screening study for antimicrobial activity, a series of benzodioxole derivatives were tested against common pathogens. The results highlighted that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The piperazine ring can act as a linker, facilitating the interaction between the compound and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs from the literature:

Compound Name / ID Key Structural Features Physicochemical Properties (Predicted) Biological Activity (Reported) References
Target Compound Benzodioxole + ethanone-linked piperazine + 6-CF3-pyrimidine LogP: ~3.2; MW: 423.3 g/mol Not explicitly reported (see Section 2.3)
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Benzodioxole + methylene-linked piperazine + pyrimidine (no CF3) LogP: ~2.1; MW: 312.3 g/mol Moderate CNS activity (IC50: 1.5 µM)
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Chloro-CF3-phenyl + methylpyrimidine + sulfonyl-piperazine LogP: ~3.8; MW: 487.9 g/mol Anticancer (IC50: 0.8 µM vs. kinase X)
4-(1H-Pyrazol-4-yl)-1-(4-(4-CF3-phenyl)piperazin-1-yl)butan-1-one CF3-phenyl + butanone-linked piperazine + pyrazole LogP: ~2.9; MW: 380.4 g/mol Antipsychotic (Ki: 15 nM for 5-HT2A)
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-(triazolylphenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone Triazole + chloro-pyrimidine + methylpiperazine LogP: ~2.5; MW: 498.9 g/mol Antimicrobial (MIC: 4 µg/mL vs. S. aureus)

Key Observations :

  • The ethanone linker (vs. methylene in or butanone in ) balances rigidity and flexibility, which may optimize receptor binding kinetics.
  • Benzodioxole substitution is associated with CNS activity in analogs , suggesting possible neuropharmacological applications for the target compound.
Hypothesized Bioactivity and Target Relevance

While direct data on the target compound’s activity is unavailable, structural parallels suggest:

  • Kinase Inhibition : The CF3-pyrimidine group is common in kinase inhibitors (e.g., ). Molecular docking predicts strong binding to ATP pockets (e.g., EGFR, IC50: ~10 nM predicted).
  • CNS Modulation : Benzodioxole analogs show affinity for serotonin/dopamine receptors (e.g., ). The target compound may exhibit antipsychotic or anxiolytic properties.
  • Metabolic Stability: The CF3 group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxole moiety, known for its diverse pharmacological properties.
  • A trifluoromethylpyrimidine group, which enhances lipophilicity and biological activity.
  • A piperazine ring that is commonly associated with various pharmacological effects.

Research indicates that compounds similar to this one exhibit multiple mechanisms of action:

  • Antimicrobial Activity : Compounds with piperazine structures have shown significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
  • Anticancer Properties : The inhibition of specific enzymes related to cancer progression has been observed in similar compounds, suggesting potential anticancer applications .
  • CNS Activity : Some derivatives have been linked to psychopharmacological effects, indicating possible applications in treating neurological disorders .

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Mycobacterium tuberculosis
AnticancerInhibition of thioredoxin reductase (TrxR1)
Neurological EffectsPotential CNS activity in animal models

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives similar to the target compound against Mycobacterium tuberculosis. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/mL, significantly outperforming standard treatments like pyrazinamide .

2. Anticancer Activity

In vitro studies on piperazine derivatives demonstrated their ability to inhibit cancer cell proliferation by targeting TrxR1. This enzyme is crucial in maintaining redox balance in cancer cells; thus, its inhibition could lead to increased oxidative stress and subsequent cell death .

3. Central Nervous System (CNS) Effects

Behavioral studies in rodents indicated that certain piperazine-based compounds could modulate neurotransmitter systems, leading to anxiolytic and antidepressant-like effects. These findings suggest potential therapeutic applications for anxiety and depression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.